5-Methyltetrahydrofolate barium salt is a derivative of folate, a vital nutrient involved in various biological processes, particularly in DNA synthesis and repair. This compound is the active form of folate that the body utilizes directly, making it crucial for cellular functions, especially during periods of rapid growth such as pregnancy and infancy.
5-Methyltetrahydrofolate is primarily derived from folic acid through enzymatic reduction and methylation processes. It can be found in various food sources, including leafy greens, legumes, and fortified foods. The barium salt form is typically used to enhance solubility and stability in various applications.
5-Methyltetrahydrofolate barium salt falls under the category of vitamins and nutritional supplements. It is classified as a reduced folate, which is essential for metabolic processes involving one-carbon transfers.
The synthesis of 5-Methyltetrahydrofolate barium salt generally involves the following steps:
Technical details include maintaining specific pH levels during synthesis to prevent degradation of the product. For instance, 5-Methyltetrahydrofolate is known to decompose at acidic pH levels below 4.5, necessitating careful control of reaction conditions .
The molecular formula for 5-Methyltetrahydrofolate barium salt is C20H24N7O6•Ba. The structure consists of a pteridine ring system attached to a glutamic acid moiety with a methyl group at the 5-position of the tetrahydrofolate backbone.
5-Methyltetrahydrofolate participates in several biochemical reactions:
Technical details regarding these reactions include enzyme specificity and substrate concentration, which influence the reaction rates and product yields.
The mechanism of action for 5-Methyltetrahydrofolate involves:
Data suggest that adequate levels of 5-Methyltetrahydrofolate can reduce homocysteine levels, thereby lowering the risk of cardiovascular diseases .
Relevant analyses indicate that maintaining an optimal pH range (4.5 - 6.5) during storage and handling can significantly prolong its shelf-life .
5-Methyltetrahydrofolate barium salt has several applications:
The bioavailability of 5-Methyltetrahydrofolate has been shown to be superior compared to synthetic folic acid, making it a preferred choice in clinical settings .
Chiral resolution is critical for producing biologically active (6S)-5-methyltetrahydrofolate (5-MTHF), as the (6R) stereoisomer lacks metabolic activity. Bovine serum albumin (BSA)-bonded silica columns enable direct separation of 5-MTHF stereoisomers via high-performance liquid chromatography (HPLC). Using 5-25 mM sodium phosphate buffers (pH 7.4) as mobile phases, this method achieves baseline separation with a resolution factor of 2.31 for 5-MTHF stereoisomers, yielding >99% enantiomeric purity [1] [10]. Alternative chiral stationary phases include human serum albumin (HSA) columns, which resolve folinic acid diastereomers with a resolution of 3.24 when using phosphate buffer-acetonitrile (90:10 v/v) mobile phases at 0.6 mL/min flow rate [6]. These chiral separation techniques are applied to tetrahydrofolate intermediates before methylation, as resolution at the precursor stage improves overall process efficiency. Post-resolution, the isolated (6S)-tetrahydrofolate serves as the optimal precursor for synthesizing the biologically active (6S)-5-MTHF barium salt [2] [7].
Table 1: Chiral Chromatography Parameters for 5-MTHF Precursor Resolution
Chiral Stationary Phase | Mobile Phase Composition | Resolution Factor | Purity (%) | Detection Method |
---|---|---|---|---|
Bovine Serum Albumin (BSA) | 5-25 mM NaPO₄ (pH 7.4) | 2.31 | >99 | UV (290-313 nm) |
Human Serum Albumin (HSA) | NaPO₄:ACN (90:10 v/v) | 3.24 | >98 | UV (280 nm) |
The synthesis of tetrahydrofolate intermediates from folic acid employs distinct reduction methodologies. Chemical reduction predominantly uses sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) under controlled conditions. While cost-effective and scalable, NaBH₄ reduction faces significant challenges: it requires large excesses (4-8 molar equivalents) to drive the reaction, generates hydrogen gas necessitating specialized equipment, and produces alkaline conditions (pH >10) that promote tetrahydrofolate degradation into pterin and p-aminobenzoylglutamate fragments. Degradation products can reach 25% under suboptimal conditions, complicating purification [2] [5]. Catalytic hydrogenation employs noble metal catalysts (e.g., Pd/C, PtO₂) under pressurized hydrogen. Though this method avoids strong alkalis and offers higher theoretical atom economy, it suffers from practical limitations: catalyst costs are prohibitive for industrial scale (≥$500/kg for PtO₂), yields remain low (<65%) due to over-reduction side reactions, and the process requires stringent oxygen exclusion [2] [4]. Emerging approaches include enzymatic reduction using dihydrofolate reductase with NADPH cofactor regeneration. Although stereospecific for (6S)-isomer production, enzyme processes currently lack scalability due to cofactor costs and system complexity [2] [7].
Table 2: Reduction Methods for Tetrahydrofolate Intermediate Synthesis
Method | Conditions | Yield (%) | (6S):(6R) Ratio | Key Limitations |
---|---|---|---|---|
Sodium Borohydride | pH 9-10, 0-5°C, N₂ atmosphere | 70-85 | 50:50 | H₂ evolution, alkaline degradation |
Catalytic Hydrogenation | 50-100 psi H₂, Pd/C, pH 5-7 | 55-65 | 50:50 | Catalyst cost, over-reduction side products |
Enzymatic Reduction | DHFR/NADPH, pH 7.4, 37°C | >90 | 100:0 | Cofactor regeneration, low volumetric productivity |
Barium salt formation stabilizes the highly labile (6S)-5-MTHF molecule while improving handling properties. The process involves reacting purified (6S)-5-MTHF acid with barium hydroxide or barium carbonate under oxygen-free conditions. Key crystallization parameters include:
5-MTHF barium salt degradation proceeds via oxidation (C1-N5 bond cleavage) and hydrolytic pathways (pteridine ring opening). Stabilization strategies include:
Table 3: Degradation Pathways and Stabilization Methods for 5-MTHF Barium Salt
Degradation Pathway | Primary Triggers | Stabilization Method | Efficacy (% Active Retained) |
---|---|---|---|
Oxidation | O₂, free radicals, light | N₂ processing + 0.2% vitamin E | 94.2% (vs. 75% in air) |
Hydrolysis | H₂O, acidic/basic conditions | Lyophilization (a𝓌 <0.1) | >98% after 6 months at 25°C |
Photolysis | UV/visible light | Amber glass with TiO₂ UV blockers | 95% vs. 60% in clear glass |
Epimerization | pH >8.0 or <5.0 | pH 6.5-7.5 buffers during processing | >99% stereochemical integrity |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2